2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
CAS No.: 2178772-60-4
Cat. No.: VC6277664
Molecular Formula: C15H17N3O4S2
Molecular Weight: 367.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2178772-60-4 |
|---|---|
| Molecular Formula | C15H17N3O4S2 |
| Molecular Weight | 367.44 |
| IUPAC Name | 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C15H17N3O4S2/c19-24(20,13-1-2-14-11(9-13)5-8-21-14)18-6-3-12(4-7-18)22-15-17-16-10-23-15/h1-2,9-10,12H,3-8H2 |
| Standard InChI Key | XMEUHPOBGXOJJL-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s molecular formula is C₁₅H₁₇N₃O₄S₂, with a molecular weight of 367.44 g/mol . Its IUPAC name, 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-1,3,4-thiadiazole, reflects its hybrid architecture:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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Sulfonyl group: Connects the piperidine to a 2,3-dihydrobenzofuran moiety, enhancing electrophilicity and target binding.
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1,3,4-Thiadiazole: A five-membered ring with sulfur and nitrogen atoms, known for metabolic stability and bioactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 2178772-60-4 | |
| Molecular Formula | C₁₅H₁₇N₃O₄S₂ | |
| Molecular Weight | 367.44 g/mol | |
| SMILES | C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Solubility | Not available |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions:
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Sulfonylation: Reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride with piperidin-4-ol to form the sulfonamide intermediate.
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Nucleophilic Substitution: Coupling the intermediate with 1,3,4-thiadiazole-2-thiol under basic conditions.
Industrial-Scale Techniques
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30-minute cycles at 150°C).
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Continuous flow reactors: Enhance yield (>85%) and purity by minimizing side reactions.
Purification and Analytical Methods
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Column chromatography: Silica gel with ethyl acetate/hexane eluents.
Pharmacological Activities
Anti-inflammatory Mechanisms
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COX-2 inhibition: The sulfonyl group mimics endogenous arachidonic acid, blocking prostaglandin synthesis (IC₅₀: 12 µM) .
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In vivo models: Reduces paw edema in rats by 58% at 50 mg/kg .
Table 2: Comparative Bioactivity of Thiadiazole Derivatives
| Compound | Target Activity | Efficacy (IC₅₀) | Source |
|---|---|---|---|
| 5-Amino-1,3,4-thiadiazole-2-thiol | Anticonvulsant | 6.2 µM | |
| Target compound | COX-2 inhibition | 12 µM | |
| Analog (chloro-substituted) | Antimicrobial | 8 µg/mL |
Research Advancements and Applications
Drug Delivery Systems
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Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3-fold .
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Targeted therapy: Conjugation with folic acid enhances uptake in cancer cells (e.g., 70% inhibition in MCF-7 cells) .
Computational Modeling
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